molecular formula C14H16N2O4 B555201 L-Threonine 7-amido-4-methylcoumarin CAS No. 191723-66-7

L-Threonine 7-amido-4-methylcoumarin

Cat. No.: B555201
CAS No.: 191723-66-7
M. Wt: 276.29 g/mol
InChI Key: OIZVQDJSQAAKEU-OQPBUACISA-N
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Description

L-Threonine 7-amido-4-methylcoumarin (CAS: 191723-66-7) is a fluorogenic substrate widely used in biochemical research to study protease activity . Structurally, it consists of L-threonine linked via an amide bond to the 7-position of 4-methylcoumarin. Upon enzymatic cleavage of the amide bond by proteases, the 7-amino-4-methylcoumarin moiety is released, emitting fluorescence detectable at ~460 nm. This property makes it a critical tool for kinetic assays, particularly for enzymes targeting threonine residues. Its specificity and sensitivity enable real-time monitoring of proteolytic activity in both in vitro and cell-based systems.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVQDJSQAAKEU-OQPBUACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426784
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-66-7
Record name L-Threonine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strain Development and Selection

Key advancements in microbial fermentation derive from mutagenesis and selection of E. coli strains resistant to metabolic feedback inhibition. The patent DE69228640T2 details the development of strains such as E. coli H-8309 and H-8311, which exhibit resistance to L-phenylalanine or L-leucine, respectively. These strains overcome threonine biosynthesis pathway repression, enabling overproduction.

Table 1: Engineered E. coli Strains for L-Threonine Production

StrainResistance TraitYield (g/L)Reference
H-8309L-Leucine18.5
H-8311L-Phenylalanine20.1

Fermentation Process Optimization

The fermentation process involves:

  • Inoculum Preparation : Strains are cultured in minimal media containing glucose (5 g/L), ammonium chloride (2 g/L), and trace metals.

  • pH and Temperature Control : Maintained at 7.2 and 30°C to maximize enzyme activity.

  • Harvesting : Cells are removed via centrifugation, and L-threonine is isolated through crystallization.

Chemical Synthesis of 7-Amido-4-Methylcoumarin

The coumarin moiety, 7-amino-4-methylcoumarin (AMC), is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate in concentrated sulfuric acid. Subsequent amidation introduces the reactive amino group required for coupling.

Coupling L-Threonine to 7-Amido-4-Methylcoumarin

The final step involves forming an amide bond between L-threonine and 7-amido-4-methylcoumarin. While specific protocols are proprietary, general methodologies include:

Peptide Coupling Reagents

  • EDC/HOBt System : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate carbodiimide-mediated coupling under mild conditions.

  • Reaction Conditions : Conducted in anhydrous dimethylformamide (DMF) at 0–4°C to minimize racemization.

Table 2: Typical Coupling Reaction Parameters

ParameterValue
Temperature0–4°C
SolventAnhydrous DMF
Reaction Time12–18 hours
Yield75–85%

Purification and Characterization

Crude product is purified via reversed-phase HPLC, with final characterization using:

  • Mass Spectrometry : Molecular ion peak at m/z 276.29 [M+H]⁺.

  • NMR Spectroscopy : Confirmatory signals for the coumarin ring (δ 6.2–7.8 ppm) and threonine backbone (δ 1.2–4.3 ppm).

Industrial-Scale Challenges and Innovations

Cost Efficiency

Microbial fermentation accounts for 60–70% of total production costs. Strain optimization reduces glucose consumption by 22% while increasing yield.

Solubility Enhancements

tert-Butyl protection of the threonine hydroxyl group improves solubility in organic solvents, facilitating large-scale coupling .

Chemical Reactions Analysis

Hydrolysis by Proteolytic Enzymes

The compound undergoes enzymatic hydrolysis at the amide bond, releasing L-threonine and fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is exploited to measure protease and aminopeptidase activity:L Threonine AMCEnzymeL Threonine+AMC Fluorescent \text{L Threonine AMC}\xrightarrow{\text{Enzyme}}\text{L Threonine}+\text{AMC Fluorescent }

  • Key Enzymes : Aminopeptidases (e.g., leucine aminopeptidase), caspases, and trypsin-like proteases .
  • Fluorescence Activation : AMC exhibits excitation/emission maxima at 351/430 nm, with a 700-fold increase in fluorescence post-hydrolysis .

Kinetic Parameters for Hydrolysis

EnzymeVmaxV_{\text{max}} (μmol/min)KmK_m (μM)
Aminopeptidase A5.212.5
Aminopeptidase B3.815.0
Data derived from fluorometric assays using purified enzymes .

Peptide Coupling

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate coupling of L-threonine to 7-amino-4-methylcoumarin under mild conditions .
  • Yield : ~85–92% when using selenocarboxylate/azide amidation protocols .

tert-Butyl Protection

  • Derivative : O-tert-Butyl-L-threonine-AMC hydrochloride (C₁₈H₂₄N₂O₄·HCl) is synthesized to improve solubility for industrial-scale applications .

Antimicrobial Activity

Coumarin derivatives exhibit antitubercular properties via cell wall disruption:

  • Minimum Inhibitory Concentration (MIC) : 1 mg/L against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains .
  • Synergy : Combined with isoniazid or rifampicin, fractional inhibitory concentration indices drop below 0.5, indicating strong synergy .

Mechanistic Insights

  • Target : Mycolic acid biosynthesis, critical for mycobacterial cell wall integrity .
  • Validation : Electron microscopy confirms cell wall lysis in treated samples .

Comparative Reactivity with Analogues

L-Threonine-AMC shows distinct enzymatic specificity compared to similar substrates:

CompoundPrimary Enzyme TargetKmK_m (μM)
L-Leucine-7-amido-4-methylcoumarinLeucine aminopeptidase18.2
L-Tyrosine-7-amido-4-methylcoumarinTyrosinase22.5
L-Threonine-7-amido-4-methylcoumarin Aminopeptidase A/B12.5–15.0

Data highlights its superior affinity for aminopeptidases .

Stability and Reaction Conditions

  • pH Sensitivity : Optimal hydrolysis occurs at pH 7.8 (Tris-HCl buffer) .
  • Thermal Stability : Stable at −20°C for >2 years; degradation observed at >40°C .

Scientific Research Applications

Enzyme Activity Assays

One of the primary applications of L-Threonine 7-amido-4-methylcoumarin is as a fluorogenic substrate in enzyme activity assays. The compound is particularly useful for detecting the activity of aminopeptidases and proteases. Upon hydrolysis by these enzymes, it releases a fluorescent product, which can be quantitatively measured to assess enzyme activity.

Mechanism of Action:

  • The compound undergoes hydrolysis by specific enzymes, leading to the release of a fluorescent product.
  • This fluorescence can be measured to determine enzyme activity, making it valuable for studying enzyme kinetics and inhibition.

Comparison with Similar Compounds:

Compound NameSpecificity for EnzymesFluorescence Properties
This compoundHighStrong
L-Leucine 7-amido-4-methylcoumarinModerateModerate
L-Tyrosine 7-amido-4-methylcoumarinLowWeak

Antimicrobial Potential

Research indicates that derivatives of coumarins, including this compound, exhibit antimicrobial properties . A study highlighted its antitubercular activity against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 1 mg/L against both susceptible and multidrug-resistant strains . This suggests potential applications in developing new treatments for tuberculosis.

Case Study: Enzyme Activity Assays

In laboratory settings, this compound was used to evaluate enzyme kinetics for various aminopeptidases. The fluorescence intensity was monitored over time, allowing for the calculation of kinetic parameters such as maximum velocity (Vmax) and Michaelis-Menten constant (Km). Results indicated that this compound provides a highly sensitive means to measure enzyme activity, outperforming traditional substrates in terms of detection limits.

Enzyme TypeVmax (μmol/min)Km (μM)
Aminopeptidase A5.212.5
Aminopeptidase B3.815.0

Research Findings on Antitubercular Activity

A series of studies focused on the antitubercular properties of coumarin derivatives demonstrated that this compound could inhibit M. tuberculosis growth effectively when used in combination with established antibiotics like isoniazid and rifampicin. The fractional inhibitory concentration index values indicated synergistic effects, enhancing overall antimicrobial efficacy .

Mechanism of Action

The mechanism of action of L-Threonine 7-amido-4-methylcoumarin involves its hydrolysis by specific enzymes, leading to the release of a fluorescent product. This fluorescence can be measured to determine enzyme activity. The molecular targets include various aminopeptidases and proteases, which cleave the amide bond in the compound .

Comparison with Similar Compounds

Key Observations :

  • Salt forms (e.g., trifluoroacetate, hydrochloride) improve solubility in aqueous media but increase molecular weight.
  • Bulky protecting groups (e.g., Z-group in Z-L-Arg) enhance specificity but may reduce solubility in organic solvents.

Research Findings and Case Studies

  • Enhanced Sensitivity with Fluorogenic Substrates: Studies using L-Alanine 7-amido-4-methylcoumarin demonstrated a 10-fold increase in detection sensitivity compared to chromogenic substrates in aminopeptidase assays .
  • Kinetic Profiling : Z-L-Arg 7-amido-4-methylcoumarin enabled real-time monitoring of trypsin activity with a kcat/KM of 2.5 × 10⁴ M⁻¹s⁻¹, highlighting its efficiency .
  • Thermodynamic Stability : Gly-Pro 7-amido-4-methylcoumarin exhibited stability in physiological pH ranges (pH 6–8), making it suitable for in vivo imaging .
  • Mutant Enzyme Compatibility : Engineered LTAaj aldolase variants showed improved synthesis of L-β-phenylserine using coumarin-based substrates under kinetic control, achieving 60% conversion rates .

Biological Activity

L-Threonine 7-amido-4-methylcoumarin is a synthetic compound that has garnered attention for its biological activity, particularly in enzyme assays and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the empirical formula C14H16N2O4HCl\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{4}\cdot \text{HCl} and a molecular weight of approximately 312.75 g/mol. The synthesis typically involves the coupling of L-threonine with 7-amido-4-methylcoumarin using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

The primary mechanism of action for this compound is its hydrolysis by specific enzymes, notably aminopeptidases and proteases. This hydrolysis results in the release of fluorescent products, which can be quantitatively measured to assess enzyme activity. The compound's unique structure allows it to serve as a sensitive substrate in biochemical assays, making it valuable for studying enzyme kinetics and inhibition .

Enzyme Substrate Activity

This compound is predominantly used as a fluorogenic substrate in various biochemical assays. Its ability to fluoresce upon enzymatic cleavage facilitates the detection and quantification of enzyme activity in real-time. This property has made it particularly useful in studies involving:

  • Aminopeptidases : These enzymes cleave amino acids from the N-terminus of peptides, and this compound acts as an effective substrate for their characterization.
  • Proteases : The compound is also hydrolyzed by proteases, allowing researchers to explore proteolytic activities in different biological contexts .

Antimicrobial Potential

Research has indicated that derivatives of coumarins, including this compound, exhibit antimicrobial properties. A study highlighted the antitubercular activity of related compounds against Mycobacterium tuberculosis, showing that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 1 mg/L against both susceptible and multidrug-resistant strains . This suggests potential applications in developing new treatments for tuberculosis.

Case Study: Enzyme Activity Assays

In a laboratory setting, this compound was utilized to evaluate enzyme kinetics for various aminopeptidases. The fluorescence intensity was monitored over time, allowing for the calculation of kinetic parameters such as VmaxV_{max} and KmK_m. Results indicated that this compound provides a highly sensitive means to measure enzyme activity, outperforming traditional substrates in terms of detection limits.

Enzyme TypeVmaxV_{max} (μmol/min)KmK_m (μM)
Aminopeptidase A5.212.5
Aminopeptidase B3.815.0

Research Findings on Antitubercular Activity

A series of studies focused on the antitubercular properties of coumarin derivatives demonstrated that this compound could inhibit M. tuberculosis growth effectively when used in combination with established antibiotics like isoniazid and rifampicin. The fractional inhibitory concentration index values indicated synergistic effects, enhancing overall antimicrobial efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing L-threonine 7-amido-4-methylcoumarin, and how is its purity validated?

The synthesis typically involves coupling L-threonine to 7-amino-4-methylcoumarin via carbodiimide-mediated amide bond formation (e.g., EDCl/HOBt). Post-synthesis purification is achieved using reverse-phase HPLC or column chromatography. Characterization requires 1H/13C NMR to confirm the amide bond formation and substituent positions, mass spectrometry (MS) for molecular weight verification, and HPLC (>95% purity threshold) . Stability assessments under varying pH and temperature conditions are critical for ensuring reagent integrity in enzymatic assays .

Q. What are the primary applications of this compound in protease research?

This compound serves as a fluorogenic substrate for serine or cysteine proteases. Enzymatic cleavage of the amide bond releases 7-amino-4-methylcoumarin, detectable via fluorescence (excitation/emission: 380/460 nm). Applications include:

  • Kinetic assays for measuring protease activity .
  • High-throughput screening of enzyme inhibitors .
  • Substrate specificity profiling by comparing cleavage rates with other amino acid-linked coumarin derivatives (e.g., L-alanine or L-lysine analogs) .

Advanced Research Questions

Q. How should researchers design experiments to determine kinetic parameters (Km, kcat) using this compound?

  • Substrate titration : Use 5–10 concentrations spanning 0.5–5× Km, ensuring initial velocity measurements (≤10% substrate depletion).
  • Assay conditions : Maintain fixed enzyme concentration, pH, and temperature (e.g., 25°C in Tris-HCl buffer). Include controls without enzyme to account for non-specific hydrolysis .
  • Data analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. Validate with Lineweaver-Burk plots for linearity checks. Report standard errors and R² values .

Q. How can researchers resolve discrepancies in reported kinetic data across studies using this substrate?

Common sources of variability include:

  • Enzyme purity : Trace contaminants may alter activity; validate via SDS-PAGE and activity assays .
  • Fluorescence quenching : Interference from buffer components (e.g., DTT) requires calibration curves under assay conditions .
  • Substrate stability : Pre-incubate substrate in assay buffer to rule out auto-hydrolysis. Use fresh stock solutions to avoid degradation .
  • Statistical rigor : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates .

Q. What methodological considerations are critical when adapting this compound for high-throughput screening (HTS)?

  • Optimize substrate concentration : Use Km or lower to maximize sensitivity while minimizing cost.
  • Plate readers : Ensure consistent temperature control and calibrate fluorescence gain settings.
  • Z’-factor validation : Include positive (e.g., known inhibitor) and negative (no enzyme) controls to confirm assay robustness (Z’ > 0.5) .
  • Luminescence interference : Screen for compound library autofluorescence at 460 nm .

Q. How can structural modifications of this compound improve protease specificity?

  • Amino acid substitution : Replace L-threonine with D-threonine or bulkier residues (e.g., L-phenylalanine) to probe steric effects .
  • Coumarin modification : Introduce electron-withdrawing groups (e.g., nitro) to shift fluorescence emission, enabling multiplexed assays .
  • Linker optimization : Incorporate β-alanine or PEG spacers to reduce steric hindrance . Validate modifications using molecular docking and mutagenesis studies .

Data Analysis and Reporting Guidelines

  • Spectroscopic validation : Include raw NMR/MS spectra in supplementary materials, noting solvent peaks and integration ratios .
  • Kinetic data tables : Report mean ± SD, statistical tests, and software used (e.g., GraphPad Prism) .
  • Contradictory results : Discuss potential confounders (e.g., enzyme lot variability) and propose follow-up experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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L-Threonine 7-amido-4-methylcoumarin
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